1-ethyl-4-hydroxy-3-((2-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-6-methylpyridin-2(1H)-one
CAS No.: 897734-26-8
Cat. No.: VC4734170
Molecular Formula: C21H29N3O3
Molecular Weight: 371.481
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897734-26-8 |
|---|---|
| Molecular Formula | C21H29N3O3 |
| Molecular Weight | 371.481 |
| IUPAC Name | 1-ethyl-4-hydroxy-3-[(2-methoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-6-methylpyridin-2-one |
| Standard InChI | InChI=1S/C21H29N3O3/c1-5-24-15(2)14-17(25)19(21(24)26)20(23-12-10-22(3)11-13-23)16-8-6-7-9-18(16)27-4/h6-9,14,20,25H,5,10-13H2,1-4H3 |
| Standard InChI Key | SCBSMYWHCDRROE-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2OC)N3CCN(CC3)C)O)C |
Introduction
Synthesis and Chemical Reactions
-
Synthetic Routes: Compounds of this nature can often be synthesized through one-pot multicomponent reactions, which efficiently combine various precursors to yield the desired product.
-
Chemical Reactions: These compounds can participate in reactions typical of pyridinones and piperazines, often monitored using techniques like HPLC and NMR spectroscopy to confirm product formation and purity.
Biological Activity and Applications
-
Potential Applications: Pyridinone derivatives are known for their diverse biological activities, including potential roles as inhibitors in biochemical pathways, making them candidates for drug development.
-
Mechanism of Action: The mechanism of action typically involves interaction with specific biological targets, with modifications to substituents affecting potency and selectivity against target enzymes.
Data Table: Comparison of Related Compounds
This table highlights the structural diversity and varying molecular weights among related compounds, which can influence their biological activities and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume